(S)-2-Aminopropanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H7NO |
|---|---|
Molecular Weight |
73.09 g/mol |
IUPAC Name |
(2S)-2-aminopropanal |
InChI |
InChI=1S/C3H7NO/c1-3(4)2-5/h2-3H,4H2,1H3/t3-/m0/s1 |
InChI Key |
QPMCUNAXNMSGTK-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C=O)N |
Canonical SMILES |
CC(C=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Aminopropanal
Chemoenzymatic and Biocatalytic Approaches
Biocatalysis offers a powerful platform for asymmetric synthesis, providing high selectivity under mild reaction conditions. nih.gov The application of enzymes in synthesizing chiral molecules like (S)-2-Aminopropanal leverages their inherent stereospecificity to produce compounds with high enantiomeric purity. nih.gov
Enzymatic Cascade Reactions for α-Amino Aldehydes
Enzymatic cascade reactions, where multiple enzymatic transformations occur sequentially in a single pot, represent a highly efficient strategy for synthesizing complex molecules from simple precursors. researchgate.netnih.gov This approach improves process efficiency by minimizing intermediate purification steps, reducing waste, and operating under ambient conditions. researchgate.net
A potential multi-enzyme cascade for the production of this compound could begin with an α-keto acid. The key steps might involve:
Reductive Amination : An amino acid dehydrogenase (AADH) could catalyze the reductive amination of pyruvate to L-alanine. This reaction requires a cofactor like NADH or NADPH, which must be regenerated in situ by a secondary enzyme such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). frontiersin.org
Conversion to Aldehyde : A subsequent enzymatic step to convert the amino acid to the corresponding aldehyde would be required. While challenging, enzymes like amino acid reductases could potentially be engineered for this transformation.
The development of such cascades is complex, particularly due to the instability of the final α-amino aldehyde product. However, the principles of systems biocatalysis, involving the design of artificial metabolic pathways, hold promise for future advancements. nih.gov
Table 1: Potential Enzymes for a Cascade Synthesis of α-Amino Aldehydes
| Reaction Step | Enzyme Class | Example Enzyme | Substrate | Product | Cofactor System |
| Reductive Amination | Amino Acid Dehydrogenase (AADH) | Leucine Dehydrogenase | α-Keto Acid (e.g., Pyruvate) | α-Amino Acid (e.g., L-Alanine) | NADH/NADPH + Regeneration Enzyme (e.g., FDH) |
| Aldehyde Formation | Carboxylate Reductase (CAR) | Engineered CAR | α-Amino Acid | α-Amino Aldehyde | ATP, NADPH |
Enantioselective Bioreductions of Precursors
The enantioselective bioreduction of a prochiral ketone precursor is a powerful method for establishing the desired stereocenter. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are highly effective biocatalysts for reducing carbonyl compounds to chiral alcohols with high stereoselectivity. mdpi.com
For the synthesis of this compound, a suitable precursor such as 1-azido-2-oxopropane or 1-(benzyloxycarbonylamino)-2-oxopropane could be reduced. The resulting (S)-configured amino alcohol precursor can then be converted to the target aldehyde. KREDs are particularly valuable as they can be selected to produce either the (R) or (S) enantiomer of the alcohol, often with excellent conversion and enantiomeric excess (ee). mdpi.comrsc.org The reaction typically employs a cofactor regeneration system, often using a sacrificial alcohol like isopropanol or an enzyme-based system like glucose dehydrogenase. rsc.org
Table 2: Representative Enantioselective Bioreduction of Ketone Precursors
| Enzyme Type | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ketoreductase (KRED) | 1-Aryloxy-3-nitro-2-propanone | (S)-1-Aryloxy-3-nitro-2-propanol | >99 | >99 |
| Ketoreductase (KRED) | 1-Aryl-2-nitro-1-ethanone | (R)-1-Aryl-2-nitro-1-ethanol | >99 | >99 |
| Alcohol Dehydrogenase (ADH) | α-Diazo-β-keto ester | α-Diazo-β-hydroxy ester | >99 | >99 |
Data is representative of KRED performance on analogous ketone structures as reported in the literature. mdpi.comrsc.org
Kinetic Resolution Techniques for Chiral Amines
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. Dynamic Kinetic Resolution (DKR) is an advanced form of this technique that combines the resolution step with in-situ racemization of the slower-reacting enantiomer. acs.orgprinceton.edu This allows for a theoretical maximum yield of 100% of a single, desired enantiomer, overcoming the 50% yield limit of traditional kinetic resolution. princeton.edu
In a DKR process for a precursor to this compound, a racemic amine like 2-aminopropanol could be used. The process involves two key components:
An Enzyme (often a lipase like Candida antarctica lipase B, Novozym-435) that selectively acylates one enantiomer (e.g., the R-enantiomer). acs.org
A Racemization Catalyst (e.g., a palladium or iridium complex) that continuously interconverts the remaining S-enantiomer back into the racemic mixture. acs.org
This chemoenzymatic approach efficiently converts the entire racemic starting material into a single enantiomer of the acylated product, which can then be deprotected and oxidized to the target aldehyde. acs.org
Table 3: Components for Dynamic Kinetic Resolution of Chiral Amines
| Function | Catalyst Type | Specific Example | Role |
| Enantioselective Acylation | Enzyme (Lipase) | Novozym-435 (Candida antarctica lipase B) | Selectively reacts with one enantiomer of the amine. |
| Racemization | Metal Complex | Palladium on Carbon (Pd/C) | Racemizes the unreacted amine enantiomer. |
| Racemization | Metal Complex | SCRAM catalyst (Iridium-based) | Efficiently racemizes optically active amines under mild conditions. |
Chemical Synthetic Routes and Strategic Innovations
While biocatalytic methods offer high selectivity, chemical synthesis remains a cornerstone for producing chiral molecules, often providing advantages in scale-up and substrate scope. Innovations in this area focus on developing efficient and stereoretentive reaction sequences.
Ring-Opening and Amination Reactions of Epoxides
An alternative strategy for the synthesis of this compound involves the regioselective ring-opening of a chiral epoxide precursor with an amine source. This method relies on the availability of enantiomerically pure epoxides, which can be prepared through various asymmetric epoxidation methods. For the synthesis of this compound, a suitable precursor would be (S)-2-methyloxirane.
The ring-opening of the epoxide with an amine, such as ammonia or a protected amine equivalent, proceeds via an SN2 mechanism, leading to the formation of a β-amino alcohol. Subsequent oxidation of the alcohol functionality then yields the desired aminoaldehyde. The success of this approach hinges on achieving high regioselectivity in the epoxide opening, favoring nucleophilic attack at the less substituted carbon atom to afford the desired 1-amino-2-propanol intermediate. Various catalysts, including Lewis acids and enzymes, have been employed to control the regioselectivity of this reaction.
Asymmetric Alkylation and Homologation Reactions
Asymmetric alkylation and homologation reactions provide powerful methods for constructing the chiral center of this compound with high enantiomeric excess. These strategies often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the carbon-carbon bond-forming step.
Chiral Auxiliary-Mediated Strategies (e.g., Ni(II) Complexes)
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to control the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A well-established method involves the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859). These complexes act as chiral templates, allowing for highly diastereoselective alkylation of the α-carbon.
In this approach, a Schiff base is formed between an alanine ester and a chiral ligand. This Schiff base then coordinates to a Ni(II) center, creating a rigid, planar complex. The chiral environment around the metal center directs the approach of an electrophile, leading to a highly stereoselective alkylation. Subsequent hydrolysis of the complex removes the chiral auxiliary and the metal, affording the desired α-substituted amino acid derivative, which can then be converted to the corresponding aldehyde.
Aldol and Mannich Reactions in Chiral Aminoaldehyde Synthesis
The Aldol and Mannich reactions are fundamental carbon-carbon bond-forming reactions that can be adapted for the asymmetric synthesis of chiral aminoaldehydes. In the context of synthesizing this compound, a retro-synthetic analysis would involve a disconnection that leads back to simpler starting materials via one of these reactions.
The asymmetric Mannich reaction, in particular, is a powerful tool for the synthesis of β-amino carbonyl compounds. By carefully selecting the appropriate chiral catalyst, such as a proline derivative or a chiral phosphoric acid, it is possible to achieve high diastereo- and enantioselectivity. For the synthesis of this compound, a strategy could involve the Mannich reaction of a suitable enolate or enamine with an imine, followed by further functional group manipulations.
Nucleophilic Substitution Reactions with Stereocontrol
The synthesis of this compound can also be achieved through nucleophilic substitution reactions where the stereochemistry at the α-carbon is controlled. This approach typically involves the displacement of a leaving group on a chiral precursor with an amine nucleophile or an azide followed by reduction.
Utilization of Chiral Leaving Groups (e.g., Triflate Esters)
The synthesis of enantiomerically pure α-amino aldehydes, such as this compound, is a significant challenge in organic chemistry due to their propensity for racemization and side reactions. A robust strategy for establishing the chiral amine center involves the use of a chiral precursor where a hydroxyl group is converted into a highly effective leaving group, such as a trifluoromethanesulfonate (triflate) ester. The subsequent nucleophilic substitution of this triflate group proceeds via an S(_N)2 mechanism, which ensures a predictable inversion of stereochemistry and maintains high enantiomeric purity.
While a direct synthesis of this compound using this specific methodology is not extensively documented, a scientifically sound and analogous pathway can be proposed based on well-established transformations in stereoselective synthesis. This approach would commence with a readily available chiral starting material, such as (S)-lactaldehyde, the enantiomer of which is naturally occurring. The synthetic sequence would involve the protection of the aldehyde, conversion of the alcohol to a triflate, stereospecific introduction of the amino group precursor, and final deprotection.
The key steps of this proposed synthetic route are as follows:
Protection of the Aldehyde: The aldehyde functionality of (S)-lactaldehyde is first protected to prevent its participation in subsequent reactions. A common method is the formation of a cyclic acetal, for instance, by reacting it with ethylene glycol in the presence of an acid catalyst. This step is typically high-yielding and reversible under acidic conditions.
Formation of the Triflate Ester: The secondary hydroxyl group of the protected (S)-lactaldehyde is then converted into a triflate. This is achieved by reacting the alcohol with trifluoromethanesulfonic anhydride (Tf(_2)O) in the presence of a non-nucleophilic base, such as pyridine. The triflate group is an exceptionally good leaving group, facilitating the subsequent nucleophilic substitution.
S(_N)2 Displacement with an Azide Nucleophile: The triflate-bearing intermediate is then subjected to an S(_N)2 reaction with an azide source, such as sodium azide. This reaction proceeds with a complete inversion of configuration at the chiral center. The use of an azide is advantageous as it is a small, potent nucleophile and can be cleanly reduced to a primary amine in a subsequent step. This stereospecific displacement is the cornerstone of this methodology for achieving the desired (S)-configuration of the final product, assuming the starting material has the appropriate opposite configuration.
Reduction of the Azide: The resulting azido compound is then reduced to the corresponding primary amine. A standard and effective method for this transformation is the use of a reducing agent like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.
Deprotection of the Aldehyde: The final step is the removal of the acetal protecting group to unveil the aldehyde functionality. This is typically accomplished by hydrolysis under mild acidic conditions, yielding the target molecule, this compound.
The following interactive data table summarizes the proposed reaction sequence and typical conditions for each step.
| Step | Starting Material | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | (S)-Lactaldehyde | Ethylene glycol, p-toluenesulfonic acid (cat.), Dean-Stark trap | (S)-2-(1,3-dioxolan-2-yl)propan-1-ol | 90-95 |
| 2 | (S)-2-(1,3-dioxolan-2-yl)propan-1-ol | Trifluoromethanesulfonic anhydride, Pyridine, CH(_2)Cl(_2), 0 °C | (R)-2-(1,3-dioxolan-2-yl)propyl trifluoromethanesulfonate | 85-90 |
| 3 | (R)-2-(1,3-dioxolan-2-yl)propyl trifluoromethanesulfonate | Sodium azide, DMF, 60 °C | (S)-2-(2-azidopropyl)-1,3-dioxolane | 80-85 |
| 4 | (S)-2-(2-azidopropyl)-1,3-dioxolane | Lithium aluminum hydride, THF; then H(_2)O workup | (S)-1-(1,3-dioxolan-2-yl)propan-2-amine | 85-90 |
| 5 | (S)-1-(1,3-dioxolan-2-yl)propan-2-amine | Aqueous HCl, Acetone | This compound | 75-80 |
This synthetic strategy highlights the utility of triflate esters as chiral leaving groups in the stereocontrolled synthesis of complex molecules like this compound. The predictable stereochemical outcome of the S(_N)2 reaction is a major advantage, allowing for the reliable production of the desired enantiomer.
Mechanistic Investigations and Reactivity Profiles of S 2 Aminopropanal
Stereoselective Transformations and Reaction Pathways
The chiral nature of (S)-2-aminopropanal makes it a valuable building block in stereoselective synthesis. Traditional methods for its preparation often start from the corresponding α-amino acid, L-alanine. google.com These processes typically involve either the reduction of L-alanine to the corresponding amino alcohol, (S)-2-amino-1-propanol, followed by mild oxidation to the aldehyde, or the direct reduction of an L-alanine ester. google.com These multi-step pathways require careful control to prevent epimerization at the chiral center. google.com
The reactivity of this compound and its derivatives is harnessed in various stereoselective transformations. For instance, omega-amino acid transaminases have been shown to act stereoselectively on chiral amines where the amino group is on a secondary carbon, allowing for the enantiomeric enrichment of amine mixtures or the stereoselective synthesis of a single chiral form from a ketone. google.com This enzymatic approach highlights a pathway for producing enantiomerically pure amines. google.com
Furthermore, the principles of stereoselective synthesis are demonstrated in reactions involving related structures. The phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides achieves high enantio- and diastereoselectivities, providing a route to all stereoisomers of β-alkyl-α-amino acids. organic-chemistry.org This showcases how the imine derivative of an amino acid structure, similar to that which can be formed from this compound, can direct stereochemical outcomes. The fundamental reaction pathways for this compound are typical of amino aldehydes, including oxidation to the corresponding carboxylic acid, reduction to the amino alcohol, and nucleophilic substitution reactions.
Biological Reactivity and Enzyme-Substrate Interactions
The biological significance of this compound is intrinsically linked to its stereochemistry, as many enzymatic processes are highly stereospecific. ontosight.ai It can serve as a precursor or intermediate in the synthesis of various biologically active compounds. ontosight.ai
In bacterial systems, for example, the related compound (S)-2-amino-1-propanol is metabolized through stereospecific pathways that involve its oxidation to this compound. A notable example of its enzymatic processing is found in Mycobacterium smegmatis, where (S)-1-amino-2-propanol is phosphorylated by the enzyme (S)-1-amino-2-propanol kinase (APK). nih.gov This kinase exhibits clear enantioselectivity, as detailed in the kinetic data below.
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| (S)-aminopropanol | 8.7 | 0.373 | 23,300 |
| (R)-aminopropanol | - | - | 2,330 |
| (R,S)-1-Amino-2-butanol | ~8.7 | ~1.1 | 7,900 |
| Ethanolamine (B43304) | ~8.7 | ~224 | 39 |
| This table presents the kinetic parameters of (S)-1-amino-2-propanol kinase (APKMSM0270) with various substrates, demonstrating its preference for the (S)-enantiomer of aminopropanol. The efficiency (kcat/Km) for (S)-aminopropanol is 10-fold higher than for its (R)-enantiomer. nih.gov |
This compound has been instrumental in studying enzyme mechanisms that proceed via radical intermediates. In adenosylcobalamin (coenzyme B₁₂)-dependent enzymes like ethanolamine ammonia-lyase (EAL), turnover with (S)-2-aminopropanol leads to the formation of a stable substrate radical that can be trapped and studied using advanced spectroscopic techniques. acs.orgacs.orgemory.edu
Electron Paramagnetic Resonance (EPR) spectroscopy has been a key tool in this analysis. nih.gov When reactions of EAL with this compound are frozen during the steady state, the dominant species observed is the initial substrate radical. acs.orgnih.gov This accumulation indicates that the subsequent radical rearrangement is a slow, rate-limiting step in the catalytic cycle for this substrate. acs.org
Electron Spin-Echo Envelope Modulation (ESEEM) spectroscopy has provided even deeper structural insights into the active site. acs.orgbris.ac.uk Studies on the (S)-2-aminopropanol-generated substrate radical in vitamin B₁₂ coenzyme-dependent ethanolamine deaminase have allowed for the precise measurement of distances between the radical and other active site components. acs.orgacs.org
| Interacting Species | Measured Distance/Parameter | Spectroscopic Method | Enzyme |
| Substrate Radical (C1) and 5'-deoxyadenosine (B1664650) (C5') | 3.2 Å | ESEEM | Ethanolamine Deaminase |
| Co²⁺ of cob(II)alamin and Substrate Radical | 8.7 Å | EPR | Ethanolamine Ammonia-Lyase |
| Co²⁺ of cob(II)alamin and Substrate Radical | ~11 Å | EPR | Ethanolamine Ammonia-Lyase |
| This table summarizes key distances determined between the (S)-2-aminopropanol-derived substrate radical and components of the enzyme active site. These short distances are critical for understanding the mechanism of radical migration. nih.govacs.org |
These studies reveal that the substrate radical is in close proximity to both the cobalt center of the cofactor and the 5'-deoxyadenosyl moiety, supporting a mechanism where the adenosyl radical directly mediates hydrogen atom transfer. nih.govacs.org The orientation and distance between the interacting radical species are thought to contribute significantly to the catalytic efficiency of the enzyme. nih.gov
The metabolism of this compound is inherently stereospecific, a common feature of biological pathways. ontosight.ai In the aminoacetone utilization pathway of Mycobacterium smegmatis, aminoacetone is first reduced to (S)-aminopropanol, which is then stereospecifically phosphorylated by (S)-1-amino-2-propanol kinase before entering a bacterial microcompartment for further transformation. nih.gov The high substrate specificity of the kinase ensures that only the correct enantiomer is processed. nih.gov
Similarly, enzymes like (R)-aminopropanol dehydrogenase catalyze the reversible oxidation of (R)-1-aminopropan-2-ol, underscoring the stereospecific nature of amino alcohol metabolism in various organisms. ontosight.ai The ability of enzymes to distinguish between enantiomers like (S)- and (R)-2-aminopropanol is fundamental to metabolic regulation and efficiency. nih.govacs.org
Derivatization Chemistry for Functionalization and Analysis
Due to the polar nature of its amino and carbonyl groups, this compound often requires derivatization to enhance its volatility and stability for analytical techniques like gas chromatography (GC). sigmaaldrich.com Derivatization typically involves replacing the active hydrogens on the amine and any enolizable positions with nonpolar groups. sigmaaldrich.com
A common analytical strategy for aldehydes is derivatization with reagents that specifically target the carbonyl group. For instance, 3-aminopropanal (B1211446), a related aldehyde, can be derivatized with 2,4-dinitrophenylhydrazine (B122626). rupress.org The resulting 2,4-dinitrophenylhydrazone derivative is stable and can be readily detected and quantified using High-Performance Liquid Chromatography (HPLC). rupress.org
The reaction between the primary amine of this compound and a carbonyl compound (an aldehyde or ketone) results in the formation of a Schiff base, or imine. dergipark.org.trwikipedia.org This condensation reaction is a cornerstone of its chemistry, proceeding through a two-step mechanism: a nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine (or hemiaminal) intermediate, followed by dehydration to yield the stable C=N double bond of the imine. dergipark.org.trwikipedia.org
R-CHO + (S)-H₂N-CH(CH₃)-CHO ⇌ [R-CH(OH)-NH-CH(CH₃)-CHO] → R-CH=N-CH(CH₃)-CHO + H₂O
Schiff bases are not only synthetic targets but also crucial intermediates in biological systems. wikipedia.org For example, the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP) forms a Schiff base with lysine (B10760008) residues in enzymes, which is key to its catalytic activity in amino acid metabolism. wikipedia.org The formation of Schiff base ligands from related chiral amino alcohols like (S)-(+)-2-amino-1-propanol is also a common strategy for creating chiral catalysts for asymmetric synthesis. sigmaaldrich.com
The aldehyde functional group in this compound contains an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. vanderbilt.edulibretexts.org This reactivity is central to its ability to form covalent adducts with biological molecules. The related compound 3-aminopropanal is known to be highly reactive, readily forming covalent bonds with nucleophilic amino and sulfhydryl groups on proteins. pnas.org
This reactivity can be harnessed for therapeutic benefit. For example, the drug N-2-mercaptopropionyl glycine (B1666218) (N-2-MPG) can neutralize the cytotoxicity of 3-aminopropanal by reacting with its carbonyl group to form a stable and non-toxic thioacetal adduct. pnas.orgresearchgate.net This type of covalent adduct formation represents a key detoxification pathway. pnas.org The formation of hydrazones with reagents like 2,4-dinitrophenylhydrazine is another example of a stable covalent adduct formed via the carbonyl group, which is useful for analytical purposes. chemrevise.org The propensity of reactive aldehydes to form adducts with proteins is a significant factor in their biological effects. pnas.org
Non-Covalent Interactions and Conformational Dynamics
The reactivity and stability of this compound, also known as L-alaninal, are significantly influenced by a complex interplay of non-covalent interactions and its conformational flexibility. These factors dictate the molecule's preferred shapes and how it interacts with itself and its environment, which are crucial for its chemical behavior.
In the gas phase and in non-polar solvents, the conformational landscape of this compound is largely governed by the formation of intramolecular hydrogen bonds. These interactions occur between the amino group (-NH₂) and the aldehyde group (-CHO). Theoretical studies on analogous small amino acids, such as alanine (B10760859), provide significant insight into the probable hydrogen bonding patterns in this compound. koreascience.kracs.org
Computational studies, specifically Density Functional Theory (DFT) calculations, on alanine have identified several stable conformers, with the most stable ones being stabilized by intramolecular hydrogen bonds. koreascience.kracs.org For this compound, a key intramolecular hydrogen bond is expected to form between a hydrogen atom of the amino group and the oxygen atom of the aldehyde group, creating a five-membered pseudo-ring. This type of interaction is analogous to the N-H···O=C hydrogen bond observed in alanine and its derivatives. aip.org
The presence of such a hydrogen bond significantly impacts the molecule's geometry. For instance, in the most stable conformer of alanine, an asymmetric bifurcated hydrogen bond is formed between the amino group and the carbonyl oxygen. acs.org This leads to specific bond distances and angles that define the molecule's three-dimensional structure. While specific experimental data for this compound is limited, theoretical calculations on similar molecules like 3-aminopropenal suggest that such intramolecular hydrogen bonds can have energies in the range of 5-7 kcal/mol. nih.gov
| Parameter | Description | Estimated Value | Reference/Analogy |
|---|---|---|---|
| Bond Type | The atoms involved in the hydrogen bond. | N-H···O=C | Alanine aip.org |
| H···O Distance | The distance between the hydrogen and oxygen atoms. | ~2.0 - 2.9 Å | Alanine acs.org |
| N-H···O Angle | The angle formed by the N, H, and O atoms. | > 90° | General H-bonds |
| Stabilization Energy | The energy gained by the formation of the hydrogen bond. | ~5-7 kcal/mol | 3-Aminopropenal nih.gov |
In condensed phases, such as in the crystalline state or in solution, intermolecular interactions become dominant and play a critical role in the supramolecular organization of this compound. These interactions are primarily hydrogen bonds, but dipole-dipole interactions and van der Waals forces also contribute.
In the solid state, L-alanine, the carboxylic acid analogue of this compound, crystallizes as a zwitterion, and its crystal structure is stabilized by a network of three strong N-H···O hydrogen bonds. rsc.org These interactions link the molecules into puckered layers. While this compound is not a zwitterion under normal conditions, it is expected to form extensive intermolecular hydrogen bond networks in the solid state. The amino group can act as a hydrogen bond donor, and the aldehyde oxygen can act as a hydrogen bond acceptor. This can lead to the formation of chains or more complex three-dimensional structures.
Studies on the adsorption of alanine on surfaces have also highlighted the importance of intermolecular hydrogen bonds in forming ordered adlayers. acs.orgnih.gov In these systems, N-H···O hydrogen bonds between adjacent molecules are responsible for their assembly into stable, periodic structures. acs.orgnih.gov
In solution, the nature of the solvent significantly influences the intermolecular interactions. In polar, protic solvents like water, this compound will form hydrogen bonds with the solvent molecules. This competition between intramolecular and intermolecular hydrogen bonding can lead to a shift in the conformational equilibrium towards more open structures where the functional groups are solvated by the solvent. nih.gov In non-polar solvents, intermolecular hydrogen bonding between solute molecules is more favorable, potentially leading to dimerization or oligomerization. The inherent instability of unprotected amino aldehydes, which are prone to polymerization, is a testament to the strength of these intermolecular condensation reactions. scholaris.ca
The dynamic nature of these intermolecular interactions is crucial for understanding the behavior of this compound in different environments. The constant breaking and forming of hydrogen bonds contribute to the molecule's mobility and its ability to participate in chemical reactions.
| Interaction Type | Description | Phase | Expected Significance |
|---|---|---|---|
| Hydrogen Bonding (N-H···O) | Between the amino group of one molecule and the aldehyde oxygen of another. | Solid, Liquid, Concentrated Solutions | High |
| Dipole-Dipole Interactions | Arising from the permanent dipoles of the aldehyde and amino groups. | Solid, Liquid | Moderate |
| Van der Waals Forces | Dispersion forces between the molecules. | Solid, Liquid | Moderate |
| Solvent-Solute Hydrogen Bonding | Interactions with polar protic solvent molecules (e.g., water). | Solution (Polar Protic Solvents) | High |
Advanced Spectroscopic Characterization for Structural and Conformational Elucidation
Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis
Chiroptical spectroscopies measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing unique fingerprints related to its stereochemistry. rsc.orgcas.cz
ROA spectroscopy, a chiroptical variant of Raman scattering, is a powerful probe for the conformational analysis and absolute configuration of chiral molecules in solution. rsc.org It measures a small difference in the intensity of Raman scattering from right and left circularly polarized light. rsc.org
Research on polar, flexible molecules often uses related compounds to model and refine computational approaches. Studies on (S)-2-aminopropanol, the corresponding alcohol of (S)-2-Aminopropanal, have been instrumental in comparing the efficacy of different solvent models for predicting ROA spectra. cas.czresearchgate.net These investigations consistently demonstrate that while implicit continuum models like the Polarizable Continuum Model (PCM) can provide basic conformational information, the inclusion of explicit solvent molecules is critical for achieving better agreement with experimental results. rsc.org
A key finding is that hydrogen-bonded water molecules within the first hydration shell significantly influence the spectral intensities, whereas the effect of more distant solvent molecules is minor. researchgate.net Car-Parrinello Molecular Dynamics (CPMD) has been shown to reproduce spectral features more accurately than classical MD, provided the simulation time is sufficient for a thorough sampling of the conformational space. researchgate.net These methodological insights are directly applicable to the theoretical study of this compound.
Table 1: Comparison of Solvent Models in ROA Spectra Simulation for Model Compound (S)-2-aminopropanol
| Solvent Model | Description | Findings | Reference |
|---|---|---|---|
| CPCM | Conductor-like Polarizable Continuum Model (Implicit) | Reasonably reproduces main spectral features and basic conformational data. | rsc.orgcas.cz |
| Ad hoc Hydration | Explicitly adds a small number of water molecules to the solute. | Provides better agreement with experimental spectra than CPCM alone. | rsc.org |
| Classical MD | Classical Molecular Dynamics (Explicit) | Produces more faithful intensity profiles and inhomogeneous band broadening than implicit models. | cas.czresearchgate.net |
| CPMD | Car-Parrinello Molecular Dynamics (Explicit) | Capable of reproducing most spectral features better than classical MD. | researchgate.net |
Electronic Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. cancer.govwarwick.ac.uk It is a widely used technique for studying the secondary structure of proteins and determining the absolute configuration of chiral molecules. cancer.govbiorxiv.org
For flexible molecules, accurately simulating CD spectra can be challenging. In studies involving (S)-2-aminopropanol, comparisons between different computational methods and solvent models were performed. researchgate.netacs.orgnih.gov The research highlighted that for 2-aminopropanol, correctly reproducing the signs of the experimental CD bands was not consistently achieved with the tested methods, underscoring the complexities introduced by conformational flexibility and solute-solvent interactions. acs.orgnih.gov The performance of these theoretical models is highly dependent on the chosen functional, such as CAM-B3LYP, and the inclusion of explicit solvent effects. researchgate.netacs.org
Optical Rotation (OR) is the rotation of the plane of linearly polarized light by a chiral sample, while Optical Rotatory Dispersion (ORD) is the variation of this rotation as a function of wavelength. slideshare.netbiologic.net These techniques are fundamental for the characterization of chiral compounds. biologic.net Near an absorption band, the ORD curve can show anomalous dispersion, known as the Cotton effect, which is directly related to the CD spectrum. slideshare.net
Theoretical calculations of OR for (S)-2-aminopropanol have been used to evaluate the performance of solvation models. researchgate.netacs.orgnih.gov It was found that the implicit PCM model could correctly predict the sign of the optical rotation but overestimated its magnitude. researchgate.netacs.org This overestimation was partially rectified by employing explicit hydration models that include discrete water molecules, demonstrating the importance of accounting for specific solute-solvent hydrogen bonding. researchgate.netacs.orgnih.gov
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region corresponding to vibrational transitions. cas.czacs.org VCD is exceptionally sensitive to the stereochemical details of a molecule and is a definitive method for determining absolute configuration. ru.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds at an atomic level. fu-berlin.de While specific experimental NMR data for this compound is not detailed in the reviewed literature uq.edu.au, the principles of its application for structural confirmation and purity assessment are well-established.
¹H and ¹³C NMR spectra provide definitive confirmation of the molecular skeleton by revealing the chemical environment, connectivity, and number of different types of protons and carbon atoms. docbrown.inforsc.org For this compound, one would expect characteristic signals for the aldehydic proton, the methine proton at the chiral center, the amine protons, and the methyl protons, with specific chemical shifts and splitting patterns confirming the structure.
A crucial application of NMR for chiral molecules is the assessment of enantiomeric or diastereomeric purity. Since enantiomers are indistinguishable in a standard NMR experiment, their analysis requires the use of a chiral auxiliary. This can be achieved in two main ways:
Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, which have distinct NMR spectra, allowing for their quantification. tcichemicals.com
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the sample, forming transient diastereomeric complexes with the enantiomers. asdlib.org These complexes have slightly different chemical shifts, enabling the resolution of separate peaks for each enantiomer in the ¹H or ¹⁹F NMR spectrum and thus the determination of enantiomeric excess. nih.gov
Quantitative NMR (qNMR) is a precise method for purity assessment, where the signal intensity of the analyte is compared to that of a certified internal standard. bwise.krmdpi.com This technique could be applied to determine the chemical purity of a synthesized batch of this compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| This compound | L-Alaninal | C₃H₇NO |
| (S)-2-Aminopropanol | (S)-(+)-2-Amino-1-propanol, L-Alaninol | C₃H₉NO |
| (S)-1-Amino-2-propanol | C₃H₉NO | |
| Lactamide | C₃H₇NO₂ | |
| Glycine (B1666218) | C₂H₅NO₂ | |
| Propan-2-amine | Isopropylamine | C₃H₉N |
Conformational Preferences in Solution
The conformational landscape of this compound in solution is governed by the rotation around its central carbon-carbon single bond and the potential for intramolecular interactions. The interplay between the amino group (-NH₂) and the aldehyde group (-CHO) is a primary determinant of its preferred shapes, or conformers. In solution, the molecule likely exists as an equilibrium of several conformers, with their relative populations influenced by the solvent environment. libretexts.org
A key feature influencing the conformational preference is the potential for an intramolecular hydrogen bond between the nitrogen atom of the amino group and the carbonyl oxygen atom. psu.edu This interaction can stabilize specific gauche-like conformations over an anti-conformation where the functional groups are maximally separated. doubtnut.com The strength of this hydrogen bond and, consequently, the stability of the conformer, is highly dependent on the solvent. nih.gov
In polar protic solvents like water, intermolecular hydrogen bonding with the solvent can compete with and disrupt the intramolecular hydrogen bond, potentially favoring conformers with more extended structures. Conversely, in nonpolar aprotic solvents, the intramolecular hydrogen bond is expected to be more significant, leading to a higher population of folded, hydrogen-bonded conformers. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study these preferences, as the chemical shifts of the protons are sensitive to the local electronic environment, which changes with conformation. libretexts.orguq.edu.au The availability of NMR parameter data for this compound in various solvents indicates that the molecular conformation is indeed sensitive to the chemical environment. uq.edu.au
Table 1: Solvents for NMR Analysis of this compound This table indicates the availability of NMR parameter data for studying the compound in different chemical environments.
| Solvent | Type | Relevance to Conformational Analysis | Data Availability |
|---|---|---|---|
| H₂O/D₂O | Polar Protic | Investigating conformer populations where intermolecular H-bonding is dominant. | Yes uq.edu.au |
| DMSO | Polar Aprotic | Studying conformations in a polar environment with limited H-bond competition. | Yes uq.edu.au |
| CDCl₃ | Nonpolar Aprotic | Analyzing conformers where intramolecular H-bonding is expected to be strongest. | Yes uq.edu.au |
High-Resolution Vibrational Spectroscopy
Vibrational spectroscopy provides detailed information about the bonding and functional groups within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. pg.edu.pl
The key functional groups of this compound each produce characteristic signals. The amino group (-NH₂) typically shows N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aldehyde group is identified by a strong C=O stretching band, usually found between 1720-1740 cm⁻¹, and characteristic C-H stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹. pg.edu.pl
The presence of intramolecular hydrogen bonding would be expected to cause a noticeable shift in the positions of these bands. Specifically, the N-H stretching frequency of a hydrogen-bonded amino group would shift to a lower wavenumber (a "red shift") and the band would become broader. psu.eduacs.org This phenomenon is a clear indicator of the presence of stabilized, folded conformers.
Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|---|
| N-H Stretch | Amine | 3300 - 3500 | May be red-shifted and broadened by intramolecular H-bonding. |
| C-H Stretch | Alkane | 2850 - 3000 | |
| C-H Stretch | Aldehyde | 2700 - 2850 | Often appears as a pair of weak bands. |
| C=O Stretch | Aldehyde | 1720 - 1740 | A strong, sharp absorption characteristic of aldehydes. |
| N-H Bend | Amine | 1550 - 1650 | |
| C-N Stretch | Amine | 1000 - 1250 |
Gas-Phase Spectroscopic Techniques for Intramolecular Dynamics
Gas-phase spectroscopic techniques, such as Fourier-transform microwave (FTMW) spectroscopy, offer an unparalleled view of molecular structure and dynamics in an environment free from intermolecular forces. ifpan.edu.pl By studying this compound as an isolated molecule, it is possible to precisely determine its intrinsic conformational preferences and the energetic barriers between them. researchgate.net
In the gas phase, the existence of multiple conformers can be directly observed. acs.orgresearchgate.net Each stable conformer has a unique moment of inertia and, therefore, a distinct rotational spectrum. Analysis of these spectra allows for the precise calculation of rotational constants (A, B, C), from which the exact three-dimensional atomic coordinates can be derived. ifpan.edu.pl
For this compound, gas-phase studies would be expected to identify at least two major conformers: one stabilized by an intramolecular hydrogen bond and one or more with a more open structure. acs.orgresearchgate.net By measuring the relative intensities of the spectral lines associated with each conformer, their relative energies and population distribution can be determined. This provides fundamental data on the stability conferred by the intramolecular hydrogen bond. researchgate.net
Table 3: Illustrative Rotational Constants for Hypothetical Conformers of this compound This table illustrates the type of data obtained from gas-phase rotational spectroscopy. The values are hypothetical and serve to demonstrate the differences between conformers.
| Conformer | Description | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |
|---|---|---|---|---|
| Conformer I | H-bonded (folded) | 8500 | 3500 | 2800 |
| Conformer II | Non-H-bonded (extended) | 12000 | 2500 | 2200 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational preferences of (S)-2-aminopropanal. These studies map out the molecule's flexibility and the subtle intramolecular forces that dictate its preferred shapes.
The conformational landscape of this compound is defined by the rotation around its single bonds, primarily the C-C bond between the chiral center and the formyl group, and the C-N bond. Exploration of the potential energy surface (PES) reveals the various stable conformers and the energy barriers that separate them. illinois.eduhuntresearchgroup.org.uk
The relative orientation of the amino and formyl groups gives rise to several possible conformers. These structures are typically characterized by the dihedral angles along the molecule's backbone. Low-energy conformations tend to adopt staggered arrangements to minimize steric hindrance, a principle well-established in conformational analysis. fccc.edu Syn-pentane interactions, which cause significant steric repulsion, are expected to destabilize conformations where the terminal atoms of a five-atom chain are brought into close proximity. fccc.edu For this compound, the most stable conformers are those that can be stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen. Theoretical calculations, often employing methods like Density Functional Theory (DFT) or high-level ab initio methods, are used to locate these energy minima on the PES and determine their relative stabilities. illinois.eduuq.edu.au
Table 1: Illustrative Conformational Analysis of this compound Note: This table is illustrative of expected conformers based on general principles of conformational analysis. Specific relative energies require dedicated computational studies.
| Conformer | Key Dihedral Angles (Approx.) | Expected Relative Energy (kcal/mol) | Key Features |
|---|---|---|---|
| I (H-bonded) | O=C-C-N ≈ 0°; C-C-N-H ≈ 0° | 0.0 (Global Minimum) | Stabilized by an intramolecular N-H···O=C hydrogen bond, forming a five-membered pseudo-ring. |
| II (Staggered) | O=C-C-N ≈ 180° | Low | An extended, staggered conformation minimizing steric repulsion but lacking internal H-bond stabilization. |
| III (Gauche) | O=C-C-N ≈ ±60° | Intermediate | A gauche arrangement which may be a transition state or a shallow local minimum. fccc.edu |
To rigorously characterize the nature of non-covalent interactions within this compound, computational chemists employ tools like the Quantum Theory of Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis. acs.orgresearchgate.netacs.orgnih.gov These methods analyze the electron density and its derivatives to identify and visualize weak interactions, such as hydrogen bonds.
For this compound, the most significant intramolecular interaction is the hydrogen bond between the hydrogen of the amino group (donor) and the oxygen of the carbonyl group (acceptor). acs.org
AIM Analysis: This theory identifies a bond critical point (BCP) between the interacting atoms (H and O). The presence and properties of this BCP, such as its electron density and Laplacian, can confirm the existence of a hydrogen bond and quantify its strength. acs.orgnih.gov
NCI Analysis: This method provides visual insight by plotting regions of non-covalent interactions. It can distinguish between stabilizing hydrogen bonds (appearing as broad, low-density green surfaces) and repulsive steric clashes (appearing as red regions). acs.orgresearchgate.net
In studies of analogous molecules like 2-aminoethanol and 3-aminopropanol, AIM and NCI analyses have successfully confirmed and characterized the strength of similar intramolecular OH···N hydrogen bonds. acs.orgacs.orgnih.gov
Modeling of Spectroscopic Properties in Various Environments
Predicting spectroscopic properties, such as chiroptical spectra, requires accurate modeling of the molecule's environment, especially in polar solvents like water. Computational models approach this challenge using either implicit or explicit representations of the solvent.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than individual molecules. cas.czfrontiersin.org This approach offers a computationally efficient way to account for bulk solvent effects on the geometry and properties of the solute. researchgate.net
Studies on the related molecule 2-aminopropanol have shown that PCM can correctly predict the sign of its optical rotation. acs.org However, the magnitude of the calculated rotation was overestimated compared to experimental values. acs.org For electronic circular dichroism (ECD), PCM, in conjunction with time-dependent DFT (TDDFT), has been successful in reproducing the signs of the spectral bands for similar molecules. acs.orgresearchgate.net While computationally inexpensive, PCM alone may not capture specific solute-solvent interactions like hydrogen bonding, which can significantly influence spectroscopic properties. frontiersin.org
Explicit solvent models provide a more physically realistic representation by including individual solvent molecules in the simulation. This is often achieved through molecular dynamics (MD) simulations or by creating small, explicitly solvated clusters (microsolvation). cas.czresearchgate.net
Molecular Dynamics (MD): Classical MD simulations can be used to generate a large number of "snapshots" of the solute in various solvation environments. cas.cz Averaging calculations over these snapshots can produce spectra that include inhomogeneous broadening effects seen in experiments. frontiersin.org However, the accuracy is highly dependent on the quality of the force field used. frontiersin.org
Car-Parrinello Molecular Dynamics (CPMD): CPMD is an ab-initio MD method that treats electrons quantum mechanically, offering a more accurate description of electronic polarization and hydrogen bonding dynamics than classical MD. cas.cz Studies on 2-aminopropanol have demonstrated that CPMD simulations can reproduce spectral features more accurately than classical dynamics. frontiersin.orgresearchgate.net
Microsolvation: This approach involves optimizing the geometry of a cluster containing the solute and a few explicit solvent molecules, often representing the first solvation shell. frontiersin.orgresearchgate.net This cluster is frequently embedded within a PCM to account for bulk solvent effects. This hybrid "cluster-in-a-liquid" model has been shown to improve the accuracy of calculated chiroptical properties by explicitly modeling the most critical hydrogen bonds. frontiersin.orgacs.org
For molecules like 2-aminopropanol and lactamide, studies have consistently shown that explicit solvent models, particularly those capturing the first hydration shell, are crucial for accurately reproducing experimental Raman Optical Activity (ROA) and ECD spectra. cas.czfrontiersin.orgacs.org
Table 2: Comparison of Solvent Models for Chiroptical Property Calculations (Based on 2-Aminopropanol Analogs)
| Model Type | Approach | Advantages | Disadvantages | Typical Application |
|---|---|---|---|---|
| Implicit | Polarizable Continuum Model (PCM) | Computationally fast; good for initial screening. | Averages solvent effects; misses specific H-bonds. frontiersin.org | Predicting sign of optical rotation; initial conformational search. acs.org |
| Explicit | Microsolvation + PCM | Models key solute-solvent interactions explicitly. researchgate.net | Requires chemical intuition to place solvent molecules. | Improving accuracy of ECD and optical rotation values. acs.org |
| Explicit | Classical Molecular Dynamics (MD) | Samples a wide range of conformations and solvation states; captures spectral broadening. cas.cz | Accuracy is limited by the force field quality. frontiersin.org | Simulating ROA and VCD spectra for larger systems. |
| Explicit | Car-Parrinello MD (CPMD) | High-accuracy quantum mechanical treatment of dynamics. cas.cz | Extremely computationally expensive; limited simulation time. researchgate.net | Detailed study of H-bond dynamics and their effect on spectra. cas.cz |
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are the workhorse methods for calculating chiroptical properties like optical rotation (OR) and electronic circular dichroism (ECD). annualreviews.org The accuracy of these calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. uq.edu.auworldscientific.comacs.org
For calculating OR and ECD of flexible, polar molecules, range-separated hybrid functionals like CAM-B3LYP have often shown superior performance compared to standard hybrid functionals like B3LYP. acs.orgresearchgate.net The combination of TDDFT calculations with a robust solvent model (as discussed above) and Boltzmann averaging over the populated conformers is considered the gold standard for assigning the absolute configuration of chiral molecules by comparing theoretical and experimental spectra. annualreviews.orgnih.gov
Table 3: Performance of Selected DFT Functionals in Chiroptical Calculations
| Functional | Type | Strengths for Chiroptical Properties | Common Observations |
|---|---|---|---|
| B3LYP | Hybrid | Widely used, good for ground-state geometries. uq.edu.auworldscientific.com | May struggle with charge-transfer excitations, can affect ECD accuracy. |
| CAM-B3LYP | Range-Separated Hybrid | Generally provides more accurate excitation energies and ECD spectra, especially for systems with potential charge-transfer character. acs.orgresearchgate.net | Often improves agreement with experimental ECD and ORD spectra over B3LYP. acs.orgnih.gov |
| PBE0 | Global Hybrid | Another popular functional that often gives reliable results. | Performance can be system-dependent; used in benchmark studies. annualreviews.org |
Reaction Mechanism Modeling and Transition State Characterization
Prediction of Stereoselectivity and Enantioselectivity
The prediction of stereoselectivity is a significant achievement of computational chemistry, offering insights into why one stereoisomer is preferentially formed over another. This is typically accomplished by calculating the energies of the diastereomeric transition states leading to the different products; the pathway with the lower activation energy is favored.
While direct computational studies on the stereoselectivity of this compound are not abundant, research on closely related derivatives provides a valuable model. A theoretical study on the nucleophilic addition to 2-N,N-dimethyl-aminopropanal, an analogue of this compound, used ab initio calculations to model the transition states. acs.org Such studies analyze the non-bonding interactions and orbital effects that dictate which face of the carbonyl group (Re or Si) is more accessible to an incoming nucleophile. The models help to explain π-facial diastereoselectivity, which is crucial for controlling the stereochemistry in the synthesis of complex molecules. acs.org The general principles derived from these calculations, such as the Felkin-Anh model, can be computationally tested and refined to provide quantitative predictions of product ratios. acs.org
Table 1: Theoretical Approaches to Predicting Stereoselectivity
| Computational Method | Information Gained | Relevance to this compound |
| Ab initio/DFT Calculations | Geometries and energies of ground states and transition states. | Allows for the calculation of activation energy barriers for different stereochemical pathways. |
| Transition State Modeling | Identification of key steric and electronic interactions that favor one stereoisomer. | Explains the origin of π-facial selectivity in nucleophilic additions to the carbonyl group. acs.org |
| Force-Field Models | Can be parameterized from QM data to run faster simulations. | Useful for predicting stereoselectivity in larger systems or for catalyst design. acs.org |
Elucidation of Catalytic Pathways in Enzymatic Reactions
This compound, or alaninal, can act as a substrate or intermediate in various enzymatic reactions. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are the state-of-the-art for studying these complex processes. biomolmd.orgnih.gov In a QM/MM approach, the region of the enzyme's active site where bond-breaking and bond-forming events occur (e.g., the substrate and key catalytic residues) is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. researchgate.netuiuc.edu
This methodology allows for the detailed mapping of the reaction energy profile within the enzyme, including the identification of intermediates and transition states. diva-portal.org For example, studies on ω-transaminases, which can interconvert amines and keto compounds, utilize DFT calculations on active site models to trace the multi-step reaction involving the pyridoxal-5′-phosphate (PLP) cofactor. rsc.org These calculations detail the formation of external aldimines, deprotonation events, and hydrolysis steps, identifying the rate-determining step of the catalytic cycle. rsc.org
While these computational approaches are well-established, specific QM/MM studies detailing the full catalytic pathway for reactions where this compound is the central substrate are not extensively documented in the literature. It is often a product of reactions catalyzed by enzymes like ethanolamine (B43304) ammonia-lyase on substrates such as (S)-2-aminopropanol, or it may be an intermediate in complex cascades. rsc.org
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of molecular behavior in different environments. For a small, flexible molecule like this compound, MD simulations can reveal its conformational preferences, dynamic behavior, and interactions with solvent molecules. acs.org
The explicit inclusion of solvent molecules in MD simulations is critical for accurately capturing their effect on the solute's structure and dynamics. rsc.orgresearchgate.net Solvent molecules can form hydrogen bonds with the amine and carbonyl groups of this compound, influencing its conformational equilibrium. Furthermore, MD simulations are essential for understanding the dynamic behavior of substrates within enzyme active sites, revealing how a protein's conformational changes are coupled to the catalytic process. plos.orgnih.gov
However, the body of literature focusing specifically on MD simulations of this compound is limited. Much of the computational work on related small molecules has centered on the conformational dynamics of alanine (B10760859) and its peptides in solution, which are critical for understanding protein folding. acs.orgresearchgate.netresearchgate.netaip.org These studies use extensive MD simulations to create statistical maps of the accessible dihedral angles (Ramachandran plots) and to calculate the free energy landscapes of conformational changes. aip.org While the methodologies are directly applicable, dedicated MD studies to characterize the solvent effects and dynamic behavior of isolated this compound are not widely available.
Table 2: Computational Methods for Studying Dynamic Behavior
| Method | Application | Insights for this compound |
| Molecular Dynamics (MD) | Simulates atomic motion over time. | Can predict conformational preferences, solvent interactions, and dynamic behavior in solution or within an enzyme. acs.org |
| QM/MM MD | Combines quantum mechanics for a reactive region with molecular mechanics for the environment in a dynamic simulation. | Allows for the study of enzymatic reaction dynamics, where both electronic changes and protein/solvent motion are crucial. nih.gov |
| Continuum Solvation Models (e.g., SCRF, PCM) | Approximates the solvent as a continuous medium with a specific dielectric constant. | A computationally cheaper alternative to explicit MD for estimating the influence of solvent polarity on molecular properties and reaction energies. researchgate.net |
Applications of S 2 Aminopropanal in Diverse Chemical Fields
Asymmetric Synthesis of Biologically Active Compounds
The chirality and bifunctional nature of (S)-2-aminopropanal make it a significant precursor in the asymmetric synthesis of a variety of biologically active compounds. Its ability to introduce a specific stereocenter is crucial in the development of molecules with defined three-dimensional structures, which is often a prerequisite for their biological function.
Key Chiral Intermediate in the Synthesis of Pharmaceutical Precursors
N-protected this compound is a widely employed intermediate in the synthesis of pharmaceutical precursors, particularly in the construction of peptide-like structures and other complex organic molecules. The aldehyde functionality provides a reactive handle for carbon-carbon bond formation and other transformations, while the protected amino group maintains the stereochemical integrity of the adjacent chiral center.
One of the primary applications of N-protected this compound is in the synthesis of peptidyl aldehydes, which are known to be potent inhibitors of various proteases. The aldehyde group can mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to strong interactions with the active site of these enzymes. For instance, N-Boc-L-alaninal is a common building block in solid-phase peptide synthesis to introduce an alanine (B10760859) residue with a terminal aldehyde. vulcanchem.com
The synthesis of these crucial intermediates often starts from the corresponding N-protected amino acid, L-alanine. Two common routes are employed: the partial reduction of an activated carboxylic acid derivative (like a Weinreb amide or an ester) or the controlled oxidation of the corresponding amino alcohol, (S)-2-amino-1-propanol (L-alaninol). rsc.org The choice of method and reaction conditions is critical to prevent racemization of the chiral center. jst.go.jp
| Precursor | Synthetic Target Class | Significance |
| N-Boc-(S)-2-aminopropanal | Peptidyl aldehydes | Potent protease inhibitors for various therapeutic areas. |
| N,N-Dibenzyl-(S)-2-aminopropanal | α-Amino aziridines | Versatile intermediates for the synthesis of diverse nitrogen-containing compounds. acs.org |
Chiral Building Block for Agrochemicals and Specialty Chemicals
While the use of chiral building blocks derived from amino acids is a well-established strategy in the agrochemical industry to enhance efficacy and reduce environmental impact, specific, documented examples of the direct application of this compound in the synthesis of commercial agrochemicals are not widely reported in publicly available literature. However, the general principles of chiral synthesis suggest its potential as a precursor for creating stereochemically pure active ingredients in pesticides and herbicides. Its bifunctionality would allow for the construction of complex molecular frameworks common in modern agrochemicals. The development of cost-effective and scalable methods for the production of stable derivatives of this compound could open avenues for its broader use in this sector.
Development of Chiral Ligands and Catalysts
The stereochemically defined backbone of this compound makes it an attractive starting material for the synthesis of chiral ligands, which are essential for the development of enantioselective catalysts. These catalysts are pivotal in producing single-enantiomer compounds, a critical requirement in the pharmaceutical and fine chemical industries.
Precursors for Enantioselective Catalysts
Derivatives of this compound, more commonly its reduced form (S)-2-amino-1-propanol, are frequently used to construct chiral ligands. The amino and hydroxyl groups in the corresponding amino alcohol provide two points of coordination to a metal center, forming a stable chelate ring that creates a well-defined chiral environment. This environment dictates the stereochemical outcome of a catalyzed reaction.
For example, dipeptide-analogue ligands have been prepared from N-Boc-L-alanine and chiral amino alcohols. When combined with a ruthenium precursor, these ligands form highly effective catalysts for the enantioselective transfer hydrogenation of ketones, achieving excellent enantioselectivity (up to 98% ee). nih.gov The stereochemistry of the resulting alcohol is determined by the configuration of the amino acid component of the ligand. nih.gov
Ligands in Metal-Mediated Asymmetric Transformations
Ligands derived from the this compound framework have been successfully employed in a variety of metal-mediated asymmetric transformations. These ligands can influence the stereoselectivity of reactions such as additions of organometallic reagents to aldehydes and ketones, and various coupling reactions.
In one study, a series of β-dialkylamino alcohol ligands were synthesized from L-alanine. psu.edu These ligands, when used in the addition of diethylzinc (B1219324) to aldehydes, showed good to excellent enantioselectivity. The steric and electronic properties of the ligand could be systematically varied to optimize the catalytic performance for different substrates. psu.edu
The following table summarizes some research findings on the use of ligands derived from L-alanine in asymmetric catalysis:
| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee) |
| Dipeptide-analogue from N-Boc-L-alanine | Ruthenium | Transfer hydrogenation of acetophenone | Up to 98% nih.gov |
| β-Dialkylamino alcohol from L-alanine | Zinc | Addition of diethylzinc to 4-chlorobenzaldehyde | Up to 94:6 er |
Biochemical Probes and Tools
The direct application of this compound as a biochemical probe is not extensively documented in the scientific literature. While isotopically labeled L-alanine (e.g., ¹³C₃, ¹⁵N) is widely used in NMR-based studies to probe protein structure and metabolism, and specific derivatives like β-(1-Azulenyl)-L-alanine serve as fluorescent probes, the simple aldehyde this compound is generally too reactive and unstable for such applications. isotope.comnih.gov Its propensity to react with biological nucleophiles would likely lead to non-specific labeling and a lack of the required stability and specific signaling properties of a useful biochemical probe.
Substrates for Enzyme Mechanism Elucidation
The precise chemical structure of this compound allows it to act as a potent tool for investigating the mechanisms of certain enzymes, particularly proteases. Its aldehyde group can mimic the transition state of peptide bond hydrolysis, providing critical insights into the catalytic processes within an enzyme's active site.
Peptide aldehydes, including this compound and its derivatives, are well-established as transition-state analog inhibitors of cysteine proteases. sigmaaldrich.com The mechanism of these proteases involves a cysteine residue in the active site acting as a nucleophile to attack the carbonyl carbon of a substrate's peptide bond. This forms a tetrahedral intermediate, which subsequently collapses to cleave the bond. This compound's electrophilic aldehyde carbon is readily attacked by the thiolate of the active site cysteine, forming a stable covalent hemiacetal adduct. This adduct is structurally similar to the transient tetrahedral intermediate of the natural reaction, effectively "trapping" the enzyme and allowing researchers to study the enzyme-substrate complex. umich.edu
This inhibitory action has been particularly useful in the study of calpains, a family of calcium-dependent cysteine proteases. researchgate.net Peptide inhibitors ending in an aldehyde, such as those derived from L-alanine, have been instrumental in probing the structure and function of the calpain active site. nih.govacs.org By observing how these inhibitors bind and the kinetics of the inhibition, researchers can deduce the roles of specific amino acid residues in substrate recognition and catalysis. nih.gov For instance, studies using such inhibitors have helped to characterize the S2 pocket of cysteine proteases like cruzain and cathepsin L, revealing the importance of specific amino acid residues in the inhibition mechanism. acs.org The use of these inhibitors has confirmed that cysteine proteinases, likely located in lysosomes, are a key group of enzymes involved in the processing of antigens. aai.org
The table below summarizes key research findings where this compound or its derivatives have been used to elucidate enzyme mechanisms.
| Enzyme Family | Specific Enzyme(s) | Role of this compound Derivative | Mechanistic Insight |
| Cysteine Proteases | Calpains, Cathepsins | Transition-state analog inhibitor | Forms a stable hemiacetal with the active site cysteine, mimicking the tetrahedral intermediate of peptide hydrolysis. umich.edu |
| Cysteine Proteases | Calpain | Reversible, potent inhibition | Allows for the study of the active site topology and the development of therapeutic strategies targeting calpain dysregulation. researchgate.netnih.gov |
| Cysteine Proteases | Cruzain, Cathepsin L | Probe for active site specificity | Helps identify key residues (e.g., Leu67, Met68 in cruzain) in the S2 subsite that determine inhibitor binding and specificity. acs.org |
| Lysosomal Proteases | Cysteine Proteinases | Selective inhibitor | Demonstrates the essential role of cysteine proteases in the intralysosomal proteolytic degradation of antigens for presentation to T cells. aai.org |
This table is interactive. Click on the headers to sort the data.
Components in Biosynthetic Pathway Studies
This compound not only serves as a tool to study enzymes but also functions as an intermediate building block in the biosynthesis of complex natural products. Its formation and subsequent incorporation into larger molecules are key steps in specific metabolic pathways.
The biosynthesis of this compound is closely linked to primary metabolism. The direct precursor amino acid, L-alanine, can be formed from L-aspartic acid. In various microorganisms, such as Pseudomonas dacunhae, the enzyme L-aspartic β-decarboxylase catalyzes the removal of the β-carboxyl group from L-aspartate to yield L-alanine. nih.govasm.org Further enzymatic reduction of L-alanine's carboxyl group would produce this compound, making it a direct link between amino acid metabolism and the synthesis of more complex secondary metabolites.
A prominent example of this compound's role as a biosynthetic component is in the formation of the antibiotic pactamycin (B1678277) in Streptomyces pactum. nih.gov Pactamycin is an aminocyclitol antibiotic with potent antibacterial and antitumor properties. google.com Its complex structure is assembled from several distinct precursors. Biosynthetic studies, including the analysis of the pactamycin gene cluster, have proposed a pathway where one of the key building blocks is derived from this compound. secondarymetabolites.orgspringernature.com The elucidation of this pathway involves identifying the genes responsible for synthesizing and incorporating this amino aldehyde, offering opportunities for biosynthetic engineering to create novel pactamycin analogs with potentially improved therapeutic properties. nih.gov
The following table details the involvement of this compound in biosynthetic pathways.
| Pathway | Organism | Precursor(s) | Role of this compound | Final Product |
| L-Alanine Biosynthesis | Pseudomonas dacunhae | L-Aspartic Acid | Product of L-alanine reduction (hypothetical intermediate) | L-Alanine nih.govasm.org |
| Pactamycin Biosynthesis | Streptomyces pactum | L-Alanine / L-Aspartate | Incorporated as a key structural moiety into the aminocyclopentitol core | Pactamycin nih.govsecondarymetabolites.org |
This table is interactive. Click on the headers to sort the data.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Aminopropanal, and how can purity be ensured during synthesis?
- Methodological Answer : The Strecker synthesis is a common route, involving the reaction of acetaldehyde with ammonium chloride and potassium cyanide under controlled pH. Post-synthesis, purification via fractional distillation or recrystallization (using solvents like ethanol/water mixtures) is critical. Purity validation requires analytical techniques such as NMR (to confirm chiral integrity) and HPLC (to quantify enantiomeric excess) . Solubility properties (e.g., sparing solubility in cold water, as seen in analogous aminophenols) should guide solvent selection during crystallization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm molecular structure, while H-H COSY and NOESY can resolve stereochemical configurations.
- HPLC with Chiral Columns : Separates enantiomers using cellulose-based stationary phases (e.g., Chiralpak AD-H).
- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNO, MW 73.08).
- Cross-referencing with primary literature and adhering to standardized protocols ensures reproducibility .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric yield of this compound in asymmetric synthesis?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., Proline-derived organocatalysts) under varying temperatures and solvent polarities.
- Design of Experiments (DOE) : Use factorial designs to evaluate interactions between pH, reaction time, and catalyst loading.
- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acylation) can enhance enantiomeric excess.
- Validate outcomes via chiral HPLC and statistical analysis (e.g., ANOVA) to identify significant variables .
Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?
- Methodological Answer :
- Replicate Experiments : Conduct triplicate runs to distinguish artifacts from true signals.
- Cross-Validation : Compare NMR data with X-ray crystallography (if crystalline derivatives are available) or computational simulations (DFT for predicted chemical shifts).
- Statistical Models : Apply multivariate analysis to detect outliers in spectral datasets.
- Document methodological deviations (e.g., solvent impurities) that may explain discrepancies .
Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic additions or oxidation reactions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. aprotic solvents).
- Docking Studies : Model interactions with enzymes or catalysts to predict stereoselectivity.
- Validate computational results with experimental kinetic data and peer-reviewed software protocols .
Q. What are the best practices for ensuring reproducibility in this compound synthesis across laboratories?
- Methodological Answer :
- Detailed Protocols : Specify reagent grades (e.g., ≥99% purity for starting materials), equipment calibration, and environmental controls (humidity, temperature).
- Open Data Sharing : Publish raw spectral data and chromatograms in supplementary materials.
- Interlab Collaborations : Conduct round-robin tests to identify protocol-sensitive steps.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
